molecular formula C20H18ClN5O3 B2612184 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034348-32-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2612184
CAS No.: 2034348-32-6
M. Wt: 411.85
InChI Key: GOLBLBPMRVBHMB-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with structures analogous to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are often synthesized for their potential medicinal applications. For instance, studies on triazole derivatives have shown that these compounds can exhibit significant antimicrobial and anti-inflammatory activities. The synthetic routes for these compounds are diverse, involving nucleophilic displacement reactions, cyclization, and condensation reactions, which allow for the exploration of their biological activities in various domains, including antiasthmatic potential (Buckle, Outred, & Rockell, 1981).

Biological Evaluation and Activities

Research into compounds related to this compound has demonstrated a wide range of biological activities. For example, triazole Schiff base and amine derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, highlighting the therapeutic potential of such compounds (Sokmen et al., 2014). Additionally, triazole derivatives have been investigated as possible antimicrobial agents, with several novel compounds exhibiting moderate to good activities against tested bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Biochemical Analysis

Biochemical Properties

It can be inferred that the compound might interact with various enzymes, proteins, and other biomolecules, given its complex structure . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its functional groups .

Cellular Effects

It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are yet to be identified .

Subcellular Localization

Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c21-15-6-7-18-14(10-15)12-25(19(27)13-29-18)9-8-22-20(28)17-11-23-26(24-17)16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLBLBPMRVBHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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